molecular formula C21H18ClNO5S B2928645 (Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946385-37-1

(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2928645
CAS RN: 946385-37-1
M. Wt: 431.89
InChI Key: VZVWMKWZYWCYCF-OCKHKDLRSA-N
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Description

(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H18ClNO5S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Benzoxazine derivatives, including those with chlorobenzylidene groups, are synthesized under various conditions, showing the versatility of these compounds in forming different structures, such as 3,4-dihydro-2H-benz[1,3]oxazin-2-ones and related derivatives, under Friedel-Crafts conditions or via aminocarbonylation-cyclization processes. These syntheses highlight the potential for creating a wide range of compounds with varying properties for different applications (Buttke, Ramm, & Niclas, 1993), (Gabriele et al., 2006).

Chemical Properties and Reactions

  • Research on benzoxazines and related heterocyclic compounds has delved into their chemical properties, including reactivity, polymerization behavior, and the influence of different substituents on these properties. These studies contribute to understanding how variations in chemical structure, such as the introduction of chlorobenzylidene groups, affect the overall characteristics and potential applications of these compounds (Soto, Hiller, Oschkinat, & Koschek, 2016), (Sini & Endo, 2016).

Applications in Polymer Science

  • Benzoxazines, including those potentially similar to the compound , play a significant role in polymer science. They have been utilized in creating low-polymerization-temperature polymers and exploring the thermal characteristics of polymers with various oxazine ring structures. This research opens avenues for developing new materials with tailored properties for specific industrial applications (Soto et al., 2016), (Sini & Endo, 2016).

Coordination Chemistry

  • The coordination chemistry of related compounds, such as benzoxazines with metal ions, has been explored, revealing the adaptability of these molecules in forming complexes with metals like zinc and mercury. This suggests potential uses in catalysis, materials science, and as ligands in the synthesis of metal-organic frameworks (Ardizzoia, Brenna, & Therrien, 2010).

Antimicrobial Activity

  • Some benzoxazine derivatives exhibit antimicrobial activity, which could be relevant to the compound , depending on its specific structure and substituents. This suggests potential pharmaceutical or biocidal applications, where structural analogs of the given compound might be developed as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-8-(1,1-dioxothiolan-3-yl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c22-14-3-1-2-13(8-14)9-19-20(24)16-4-5-18-17(21(16)28-19)10-23(12-27-18)15-6-7-29(25,26)11-15/h1-5,8-9,15H,6-7,10-12H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWMKWZYWCYCF-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)Cl)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)Cl)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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